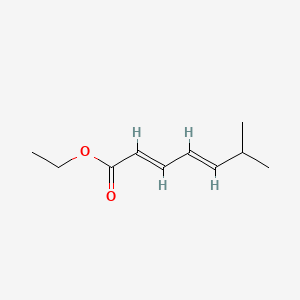
Ytterbium oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ytterbium oxide, also known as ytterbium(III) oxide, is a chemical compound with the formula Yb₂O₃. It is a white powder that is slightly hygroscopic and has a high melting point. This compound is one of the rare earth oxides and is used in various high-tech applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ytterbium oxide can be synthesized through several methods, including:
Aluminothermic Reduction: This method involves the reduction of this compound with aluminum at high temperatures to produce ytterbium metal and aluminum oxide.
Sol-Gel Process: this compound powders can be synthesized using the epoxide-driven sol-gel process.
Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of ytterbium chloride with hydrogen or by the thermal decomposition of ytterbium nitrate. These methods ensure high purity and yield of the final product.
Types of Reactions:
Oxidation: this compound can be reduced to ytterbium metal using reducing agents like hydrogen or aluminum.
Reduction: It reacts with carbon tetrachloride or hot hydrochloric acid to form ytterbium chloride.
Substitution: this compound can undergo substitution reactions to form various ytterbium halides and other compounds.
Common Reagents and Conditions:
Reducing Agents: Hydrogen, aluminum, and carbon tetrachloride.
Reaction Conditions: High temperatures and controlled atmospheres are often required to prevent contamination and ensure complete reactions.
Major Products:
Ytterbium Metal: Produced through reduction reactions.
Ytterbium Chloride: Formed by reacting this compound with hydrochloric acid or carbon tetrachloride.
Scientific Research Applications
Ytterbium oxide has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in various organic reactions, including the Aldol and Diels-Alder reactions.
Biology and Medicine: Incorporated into bioactive glasses for drug delivery and bone regeneration applications.
Industry: Applied in the production of high-performance materials, such as stainless steel coatings and fiber optic technologies
Mechanism of Action
The mechanism by which ytterbium oxide exerts its effects varies depending on its application:
Comparison with Similar Compounds
Ytterbium oxide shares similarities with other rare earth oxides, such as:
Europium Oxide (Eu₂O₃): Both compounds are used in luminescent materials and have similar chemical properties.
Gadolinium Oxide (Gd₂O₃): Like this compound, gadolinium oxide is used in biomedical applications and as a catalyst.
Lutetium Oxide (Lu₂O₃): Both oxides are used in high-tech applications, including electronics and optics.
Uniqueness: this compound is unique due to its lower work function and higher stability compared to other rare earth oxides, making it ideal for specific applications such as electron injection materials in organic light-emitting diodes .
Properties
CAS No. |
12651-43-3 |
|---|---|
Molecular Formula |
O6SrV2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B1172313.png)
![1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B1172314.png)
